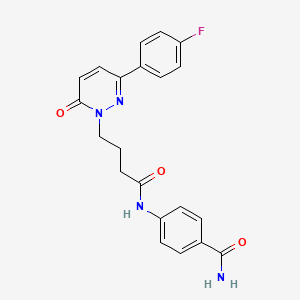

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Description

Properties

IUPAC Name |

4-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3/c22-16-7-3-14(4-8-16)18-11-12-20(28)26(25-18)13-1-2-19(27)24-17-9-5-15(6-10-17)21(23)29/h3-12H,1-2,13H2,(H2,23,29)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDFRKOBYKTTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the pyridazinone intermediate.

Attachment of the Butanamido Linker: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Final Benzamide Formation: The final step involves the coupling of the butanamido intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide exhibit significant anticancer properties. The presence of the pyridazine moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of pyridazine were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study : A study demonstrated that a related compound reduced inflammation markers in animal models of arthritis, leading to decreased joint swelling and pain .

Neurological Applications

There is emerging evidence supporting the neuroprotective effects of compounds containing the oxopyridazine structure. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study : In vitro studies have shown that derivatives can significantly reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Variations

Key Observations:

Core Heterocycles: The target compound shares a pyridazinone core with 5a () and Example 7 (). However, Example 7 incorporates an additional pyrimidinone ring, which may confer dual-targeting capabilities . In contrast, 6a () and PKI-587 () lack pyridazinone, instead utilizing benzamide or urea scaffolds for kinase inhibition .

Substituent Chemistry :

- The 4-fluorophenyl group is conserved in the target compound and Example 7, suggesting a role in optimizing lipophilicity or target engagement.

- 5a replaces the fluorophenyl with a benzyloxy group, likely altering steric and electronic properties .

- PKI-587 and GSK-2126458 () use morpholine and trifluoromethyl groups for solubility and potency, whereas the target compound relies on a benzamide for polarity .

Functional Group Impact: The butanamido linker in the target compound provides flexibility compared to the rigid sulfonamide in 5a or the phosphate ester in Example 7 . 6a’s quinolinyl and benzo[d][1,3]dioxolyl groups suggest π-π stacking interactions, absent in the target compound .

Pharmacological and Patent Context

- Kinase Inhibition: PKI-587 and GSK-2126458 () are PI3K/mTOR inhibitors, implying that pyridazinone derivatives like the target compound may share similar mechanistic pathways .

- Patent Strategies : The target compound’s lack of phosphate or prodrug motifs (cf. Example 7) suggests a focus on direct target binding rather than tissue-specific activation .

Biological Activity

4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide, also known by its CAS number 1283109-64-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 276.26 g/mol. The structure features a pyridazinone moiety, which is often linked to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.26 g/mol |

| Purity | Min. 95% |

| CAS Number | 1283109-64-7 |

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been noted for its potential xanthine oxidase inhibitory activity, which is significant in conditions like gout and hyperuricemia .

- Antioxidant Properties : The presence of the fluorophenyl group may enhance the compound's ability to act as an antioxidant, potentially mitigating oxidative stress in cellular environments.

- Anti-inflammatory Effects : The compound has shown promise in preclinical models for reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Xanthine Oxidase Inhibition

A study conducted on various compounds similar to 4-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide indicated that derivatives with similar structural features exhibited significant xanthine oxidase inhibition. This suggests that our compound could potentially be developed as a therapeutic agent for managing gout .

Study 2: Antioxidant Activity

Research published in pharmacological journals highlighted the antioxidant capacity of compounds containing the pyridazine ring. The study demonstrated that these compounds could scavenge free radicals effectively, indicating potential applications in preventing oxidative damage .

Study 3: Anti-inflammatory Potential

In vitro assays have shown that derivatives of this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism through which it may exert anti-inflammatory effects. This could have implications for treating diseases characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.